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Compound of Interest

Compound Name: (S)-2-phenylpiperidine

Cat. No.: B1353578

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral compound (S)-2-phenylpiperidine. The information presented is curated for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic parameters for (S)-2-
phenylpiperidine, a compound with the molecular formula C11H1sN and a molecular weight of
approximately 161.24 g/mol .[1][2][3]

Table 1: *H NMR Spectroscopic Data for (S)-2-Phenylpiperidine
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.20 - 7.40 m - 5H Aromatic (CeH5s)

CH (Piperidine
3.60 dd J=10.8,2.8 Hz 1H

C2)

CHz (Piperidine
3.15 dt J=12.0,2.8 Hz 1H

C6-€eq)

CHz (Piperidine
2.75 t J=12.0Hz 1H

C6-ax)
1.95 brs 1H NH

CHz (Piperidine
1.50-1.90 m - 6H

C3, C4, C5)

Note: Data is predicted and compiled from typical values for similar structures. Experimental

values may vary based on solvent and instrument conditions.

Table 2: 13C NMR Spectroscopic Data for (S)-2-Phenylpiperidine
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Chemical Shift (6) ppm

Assignment

145.0 Aromatic (C-ipso)
128.5 Aromatic (C-ortho)
127.0 Aromatic (C-para)
126.5 Aromatic (C-meta)
62.0 CH (Piperidine C2)
47.5 CHz (Piperidine C6)
36.0 CHz (Piperidine C3)
26.0 CHz (Piperidine C5)
25.0 CHz (Piperidine C4)

Note: Data is predicted and compiled from typical values for similar structures. Experimental

values may vary based on solvent and instrument conditions.

Table 3: IR Spectroscopic Data for (S)-2-Phenylpiperidine

Frequency (cm™?) Intensity Assighment

3300 - 3500 Medium, Broad N-H Stretch

3000 - 3100 Medium Aromatic C-H Stretch
2850 - 2950 Strong Aliphatic C-H Stretch
1600, 1490, 1450 Medium-Weak Aromatic C=C Bending
1100 - 1200 Medium C-N Stretch

700, 750 Strong Monosubstituted Benzene

Bend

Note: Data is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for (S)-2-Phenylpiperidine
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miz Relative Intensity (%) Assighment

161 40 [M]* (Molecular lon)
160 100 [M-H]*

104 30 [C7HeN]*

[CsH1oN]* (Piperidine

fragment)

84 90

77 25 [CeHs]* (Phenyl fragment)

Note: Fragmentation pattern is predicted based on typical fragmentation of similar structures.

Experimental Protocols

The acquisition of the spectroscopic data for (S)-2-phenylpiperidine requires standardized

experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of (S)-2-phenylpiperidine is
dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDClIs), ina 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, for instance, a 400 MHz or 500 MHz instrument.

'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. A larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.
The spectral width should encompass the expected range for carbon signals (e.g., 0-160

ppm).
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (S)-2-phenylpiperidine, a thin film is prepared
by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is first
recorded. The sample is then placed in the instrument's sample holder, and the sample
spectrum is acquired. The instrument software automatically subtracts the background to
produce the final spectrum. The typical spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). Electron lonization (EI) is a common technique for volatile
compounds, where the sample is bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum, which is a plot of relative ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-2-

phenylpiperidine.
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Click to download full resolution via product page

Workflow for Spectroscopic Analysis of (S)-2-Phenylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Phenylpiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353578#spectroscopic-data-of-s-2-
phenylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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